(2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’,6’-Dimethoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine is an organic compound that belongs to the class of biphenyl phosphines. It is characterized by the presence of two methoxy groups at the 2’ and 6’ positions of the biphenyl structure and a diphenylphosphine group attached to the 2-position. This compound is widely used as a ligand in various catalytic processes, particularly in asymmetric synthesis and hydrogenation reactions.
Mechanism of Action
Target of Action
Similar compounds, such as 2-diphenylphosphinobenzoic acid, are known to be components of catalysts used for processes like the shell higher olefin process .
Mode of Action
It’s known that diphenylphosphine derivatives are nucleophiles, so they add to carbon–heteroatom double bonds . This suggests that 2-(Diphenylphosphino)-2’,6’-dimethoxybiphenyl might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that organophosphorus compounds can participate in various biochemical reactions, including those involving cytochrome p450 (cyp450) enzymes . These enzymes play a crucial role in drug metabolism and bioactivation, suggesting that 2-(Diphenylphosphino)-2’,6’-dimethoxybiphenyl might influence similar pathways.
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, and the presence of functional groups .
Result of Action
Given its potential role as a component of catalysts, it might influence various chemical reactions, potentially leading to changes in the synthesis or degradation of certain molecules .
Action Environment
The action of 2-(Diphenylphosphino)-2’,6’-dimethoxybiphenyl can be influenced by various environmental factors. For instance, its stability and efficacy might be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, its solubility suggests that it might be more active in polar organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dimethoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method includes the following steps:
Bromination: The biphenyl compound is brominated to introduce bromine atoms at specific positions.
Methoxylation: The brominated biphenyl is then treated with methoxide to introduce methoxy groups at the 2’ and 6’ positions.
Industrial Production Methods
Industrial production of (2’,6’-Dimethoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2’,6’-Dimethoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted biphenyl derivatives .
Scientific Research Applications
(2’,6’-Dimethoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a ligand in catalytic processes, including asymmetric hydrogenation and C-C coupling reactions
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals
Medicine: It plays a role in the development of drugs and therapeutic agents
Industry: The compound is utilized in the production of fine chemicals and advanced materials
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-5,5’-Dichloro-2,2’-bis(diphenylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
- ®-2,2’-Bis(diphenylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
- ®-2,2’-Bis(bis(3,4,5-trimethoxyphenyl)phosphino)-6,6’-dimethoxy-1,1’-biphenyl
Uniqueness
What sets (2’,6’-Dimethoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine apart from similar compounds is its specific substitution pattern and the presence of methoxy groups, which provide unique steric and electronic properties. These properties make it particularly effective in certain catalytic processes, offering higher selectivity and efficiency compared to other ligands .
Properties
IUPAC Name |
[2-(2,6-dimethoxyphenyl)phenyl]-diphenylphosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23O2P/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h3-19H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPQRAVWOIURIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23O2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.